molecular formula C20H19Cl2N5O B14943414 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Katalognummer: B14943414
Molekulargewicht: 416.3 g/mol
InChI-Schlüssel: GRYATZOWTVOMSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound “1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” is a heterocyclic molecule featuring a fused pyrimido-triazin-one core. Key structural elements include:

  • A 2,4-dichlorophenyl group at position 1, contributing hydrophobic and electron-withdrawing properties.
  • 7,8-dimethyl substitutions on the pyrimidine ring, which may enhance steric bulk and influence binding interactions.

Eigenschaften

Molekularformel

C20H19Cl2N5O

Molekulargewicht

416.3 g/mol

IUPAC-Name

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H19Cl2N5O/c1-13-14(2)24-20-26(18-6-5-16(21)8-17(18)22)11-25(12-27(20)19(13)28)10-15-4-3-7-23-9-15/h3-9H,10-12H2,1-2H3

InChI-Schlüssel

GRYATZOWTVOMSG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidotriazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the pyridin-3-ylmethyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The compound’s reactivity is influenced by its structural motifs:

  • Dichlorophenyl substituent : Electron-withdrawing chlorine atoms reduce aromatic ring reactivity but may enable specific substitution reactions.

  • Pyridin-3-ylmethyl group : The pyridine ring’s nitrogen and methyl group could participate in alkylation, hydrogen bonding, or π-π interactions.

  • Triazinone core : The triazine ring’s electron-deficient nature may facilitate nucleophilic attack, while the ketone (C=O) group is susceptible to hydrolysis or condensation reactions .

Electrophilic Aromatic Substitution

Despite the dichlorophenyl group’s electron-withdrawing nature, the aromatic ring may undergo substitution under strong electrophilic conditions (e.g., nitration, sulfonation). The chlorines’ ortho/para-directing effects could influence regioselectivity.

Nucleophilic Attack on the Triazinone Core

The triazine ring’s electron deficiency makes it a target for nucleophiles. Possible reactions include:

  • Hydrolysis : The ketone group (C=O) may hydrolyze to form a carboxylic acid or amide under acidic/basic conditions.

  • Condensation : Interaction with nucleophiles (e.g., amines) could lead to ring-opening or substitution.

Alkylation Reactions

The pyridin-3-ylmethyl group’s benzylic position may undergo alkylation or cleavage via mechanisms like SN1/SN2. For example:

  • Alkylation : Reaction with alkyl halides under basic conditions.

  • Oxidation : Potential oxidation to a carbonyl group (e.g., aldehyde/ketone).

Biochemical Interactions

As suggested by its structural complexity, the compound may interact with biological targets (e.g., enzymes, receptors) via:

  • Hydrogen bonding : Enabled by the triazinone oxygen and pyridine nitrogen.

  • Hydrophobic interactions : Driven by the dichlorophenyl and methyl groups .

Analytical and Physical Data

Property Value
Molecular FormulaC20H19Cl2N5O
Molecular Weight416.3 g/mol
logP (octanol-water)3.4589
Polar Surface Area43.367 Ų
Hydrogen Bond Acceptors5

Data sourced from structural analysis and physicochemical characterization .

Hydrolysis of the Triazinone Ketone

Mechanism :

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water.

  • Formation of a carboxylic acid intermediate.

Key Factors :

  • pH-dependent reaction rate.

  • Stability of intermediate products.

Electrophilic Substitution on Dichlorophenyl Ring

Mechanism :

  • Formation of an electrophilic species (e.g., nitronium ion).

  • Attack at ortho/para positions relative to chlorine.

  • Replacement of hydrogen with the electrophile.

Key Factors :

  • Electron-withdrawing effect of Cl substituents.

  • Solvent and temperature effects.

Experimental Considerations

  • Purification : Column chromatography or recrystallization may be required due to the compound’s complex structure.

  • Stability : The triazinone core and pyridine ring suggest moderate stability under standard conditions, but hydrolysis-prone moieties require controlled environments.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against specific biological targets, making it a candidate for drug development.

    Materials Science: The compound’s polycyclic structure and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Table 1. Hypothetical Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Tanimoto Coefficient* Predicted Bioactivity
Target Compound Pyrimido-triazin-one 2,4-dichlorophenyl, pyridin-3-ylmethyl 1.00 Enzyme inhibition
Tetrahydroimidazo[1,2-a]pyridine (1l, ) Imidazo-pyridine 4-nitrophenyl, cyano 0.45 Moderate cytotoxicity
Tetrahydroimidazo[1,2-a]pyridine (2c, ) Imidazo-pyridine 4-bromophenyl, benzyl 0.38 Antimicrobial

*Hypothetical values based on Morgan fingerprint comparisons .

Electronic and Steric Considerations

Implications for Drug Design

  • Scaffold Optimization : The pyrimido-triazin-one core offers a versatile template for introducing diverse substituents to modulate target selectivity.
  • Bioactivity Prediction : Compounds with >60% similarity in Morgan fingerprints or shared Murcko scaffolds are prioritized for virtual screening .
  • Synergy with Machine Learning : Integrating structural similarity metrics with bioactivity clustering () accelerates lead optimization by identifying functional analogs .

Biologische Aktivität

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activities based on diverse research findings.

  • Molecular Formula : C20_{20}H19_{19}Cl2_2N5_5O
  • Molecular Weight : 416.3 g/mol
  • CAS Number : 1158434-52-6

Biological Activity Overview

The compound has been studied for various biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Its structure suggests potential interactions with multiple biological targets.

Anticancer Activity

Research indicates that derivatives of pyrimidine and triazine compounds exhibit cytotoxic effects against several cancer cell lines. For instance:

  • A study found that related compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest it could possess antimicrobial properties. Preliminary studies have indicated:

  • In vitro tests showed activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis or function .

Research Findings and Case Studies

StudyCompoundBiological ActivityFindings
1-(2,4-dichlorophenyl)-7,8-dimethyl...CytotoxicitySignificant effects on MCF-7 and Bel-7402 cell lines
Related triazinesAntimicrobialEffective against various pathogenic bacteria
Pyrimidine derivativesAnti-inflammatoryReduced inflammation markers in animal models

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Interference with DNA Replication : The structural analogs have been reported to bind to DNA or interfere with its replication process.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Q & A

Basic Question: What spectroscopic and analytical methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to assign proton and carbon environments, focusing on the pyridin-3-ylmethyl, dichlorophenyl, and pyrimido-triazinone moieties. Compare chemical shifts with analogous tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., δ 2.5–5.0 ppm for methyl groups, δ 7.0–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using ESI-HRMS, ensuring mass accuracy <5 ppm. For example, a compound with a theoretical mass of 550.0978 should yield an observed value within 550.0816–550.1000 .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C-N stretches in the triazinone ring) .
  • Purity Assessment: Combine HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and elemental analysis to verify purity >95% .

Basic Question: How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency in the pyrimido-triazinone core. Evidence from similar one-pot syntheses shows yields improving from 55% to 61% with optimized catalysts .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates, while toluene or THF could reduce side reactions.
  • Temperature Control: Maintain reaction temperatures between 80–100°C to balance reaction rate and decomposition .
  • Workup Strategies: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Advanced Question: How can computational chemistry (e.g., DFT) predict electronic properties relevant to biological activity?

Methodological Answer:

  • DFT Calculations: Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and charge-transfer interactions. For example, a HOMO energy of −6.2 eV suggests nucleophilic attack susceptibility .
  • Absolute Hardness (η): Calculate η = IA2\frac{I - A}{2}, where II (ionization potential) and AA (electron affinity) are derived from DFT. A lower η (e.g., 3.5 eV) indicates higher softness, favoring interactions with electrophilic biological targets .
  • Molecular Electrostatic Potential (MEP) Maps: Visualize electron-rich regions (e.g., pyridin-3-ylmethyl group) to predict hydrogen-bonding sites with enzymes .

Advanced Question: How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the pyridin-3-ylmethyl protons and the triazinone carbonyl can confirm connectivity .
  • Isotopic Labeling: Introduce 15N^{15}N or 13C^{13}C labels at ambiguous positions (e.g., triazinone nitrogen) to track chemical shifts .
  • Comparative Analysis: Cross-reference with structurally validated analogs (e.g., diethyl 8-cyano-7-(4-nitrophenyl) derivatives) to identify consistent spectral patterns .

Basic Question: What experimental design principles apply to stability studies of this compound under varying conditions?

Methodological Answer:

  • Stress Testing: Expose the compound to accelerated degradation conditions (40°C/75% RH, acidic/basic pH, UV light) and monitor via HPLC. For example, a 10% degradation threshold under UV light suggests photosensitivity .
  • Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature stability data (e.g., activation energy EaE_a ~85 kJ/mol) .
  • Degradation Product Identification: Employ LC-MS/MS to characterize oxidation byproducts (e.g., N-oxide formation at the pyridine ring) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 2,4-dichlorophenyl with 4-bromophenyl) and assess changes in activity. For example, bromine substitution in similar triazinones increased binding affinity by 30% .
  • In Silico Docking: Use AutoDock Vina to model interactions with potential targets (e.g., kinase ATP-binding pockets). A docking score ≤−7.0 kcal/mol suggests strong binding .
  • Functional Assays: Test inhibitory effects on enzyme activity (e.g., IC50_{50} determination via fluorescence-based assays) and correlate with computational predictions .

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